6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid
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Overview
Description
Pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1,3]oxazine derivatives are examples of heterocyclic compounds . These compounds are of significant interest in organic synthesis due to their wide range of biological activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . The synthesis involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH .Molecular Structure Analysis
The molecular structure of these compounds involves a pyrimidine ring fused with a pyridine ring . The exact structure can vary depending on the specific substituents and the position of the fusion.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve cyclization reactions . For example, the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature, is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on their specific structure. For example, the empirical formula of a similar compound, 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid, is C8H8N2O3 .Scientific Research Applications
Synthesis and Antibacterial Activities
Research has shown that various analogs of 7-oxo-2, 3-dihydro-7H-pyrido analogs, closely related to 6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid, have been synthesized for their potential antibacterial properties. Specifically, they have shown potent activity against Gram-positive and Gram-negative pathogens, including Pseudomonas aeruginosa (Hayakawa, Hiramitsu, & Tanaka, 1984).
Synthesis and Structural Studies
Another study involved the synthesis of nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid, which relates to the structural family of 6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid. The compounds' structures were confirmed through various spectroscopic methods (Yin Du-lin, 2007).
Synthesis of Functionalized Derivatives
Further research has been conducted on the synthesis of functionalized pyrido and imidazo pyridine derivatives from 3,4-dihydro-2H-pyrido analogs. These studies are significant for the development of compounds within the same chemical family as 6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid (Arrault et al., 2002).
Future Directions
properties
IUPAC Name |
6-oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8-2-1-6(9(12)13)7-5-14-4-3-10(7)8/h1-2H,3-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNYVNCWKCKJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C=CC(=O)N21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid |
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